molecular formula C11H13NO B14257442 3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole CAS No. 496972-58-8

3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole

Cat. No.: B14257442
CAS No.: 496972-58-8
M. Wt: 175.23 g/mol
InChI Key: ZWBMFTJRWDGXFS-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with two methyl groups at positions 3 and 4, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylacetyl chloride with 2,3-dimethyl-2,3-butanediol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

  • 2,4-Dimethyl-5-phenyl-1,3-oxazole
  • 3,5-Dimethyl-2-phenyl-1,3-oxazole
  • 4,5-Dimethyl-2-phenyl-1,3-oxazole

Uniqueness: 3,4-Dimethyl-5-phenyl-2,3-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

496972-58-8

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3,4-dimethyl-5-phenyl-2H-1,3-oxazole

InChI

InChI=1S/C11H13NO/c1-9-11(13-8-12(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

ZWBMFTJRWDGXFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OCN1C)C2=CC=CC=C2

Origin of Product

United States

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